4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
Description
Properties
IUPAC Name |
4-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)13(9-15-11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCVDIODUYQFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OCC23CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of benzofuran derivatives with piperidine under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and consistency. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride exhibits several significant biological activities:
-
Anticancer Potential :
- Compounds with similar structural features have shown efficacy in inhibiting cell proliferation across various cancer cell lines. For instance, studies on substituted benzofuran piperazines have demonstrated effective apoptosis induction in cancer models, suggesting that this compound may also possess anticancer properties due to its structural analogies to bioactive compounds .
-
Neuropharmacological Effects :
- The compound's interaction with neurotransmitter systems has been highlighted in research focusing on its potential as a therapeutic agent for neurological disorders. Its structural configuration may allow it to modulate dopamine and serotonin pathways, which are critical in the treatment of conditions such as depression and anxiety .
- Analgesic and Anti-inflammatory Properties :
Case Studies
Several studies have explored the potential applications of this compound:
Mechanism of Action
The mechanism of action of 4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key differences in substituents, molecular weights, and applications among spirocyclic piperidine-benzofuran derivatives:
Key Observations :
- Methyl vs.
- Methoxy vs. Halogens : Methoxy groups improve solubility but may reduce membrane permeability compared to halogens like Cl or F .
Pharmacological Activity
- Trifluoromethyl Analog : The CF3 group is associated with improved metabolic stability and receptor affinity, as seen in Migalastat HCl (a piperidine-triol used for Fabry disease) .
- Chloro Derivative : Chlorinated spiro compounds (e.g., 4-Chloro-3H-spiro[...] HCl) are explored for antimicrobial applications due to halogen-mediated target disruption .
Solubility and Stability
- 4-Methyl Derivative : Hydrochloride salt ensures moderate aqueous solubility, similar to piperidine HCl additives used in asymmetric hydrogenation (e.g., 83% enantioselectivity in dichloromethane) .
- Trifluoromethyl Analog : Reduced solubility in polar solvents due to CF3 hydrophobicity; requires co-solvents (e.g., DMSO) for in vivo formulations .
- 6-Fluoro Derivative : Stable at -80°C for 6 months, with solubility enhanced by ultrasonication .
Biological Activity
4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, with the chemical formula C13H17NO·HCl and CAS number 1824053-12-4, is a compound of interest in pharmacological research. Its unique spirocyclic structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 239.74 g/mol
- Molecular Formula : C13H17NO·HCl
- Chemical Structure : The compound features a spirocyclic framework that is characteristic of many bioactive compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuropharmacology
Research indicates that compounds with similar structures exhibit significant interactions with neurotransmitter systems. Preliminary studies suggest that 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] may influence serotonin and dopamine pathways, which are crucial in treating mood disorders such as depression and anxiety.
3. Antimicrobial Activity
Some spiro compounds have exhibited antimicrobial properties against various pathogens. Although direct evidence for 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] is lacking, the exploration of its derivatives may yield insights into its efficacy against bacterial and fungal strains.
Case Studies
Several studies have investigated the biological activity of compounds related to 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]. Below are notable findings:
The mechanisms by which 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] exerts its biological effects may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Cell Cycle Regulation : Evidence from related studies suggests that such compounds can induce cell cycle arrest and apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, and how are they confirmed experimentally?
- Structural Elucidation :
- X-ray crystallography or NMR spectroscopy (e.g., H and C) are critical for confirming the spirocyclic architecture and substituent positions. For example, and highlight the use of InChI keys and SMILES notations to define stereochemistry in similar spiro-piperidine compounds .
- Mass spectrometry (Exact Mass: 225.092 g/mol, as seen in ) validates molecular weight and fragmentation patterns .
- Key Features :
- The spiro junction between the benzofuran and piperidine rings creates conformational constraints, influencing reactivity and biological interactions .
- The methyl group at position 4 of the benzofuran ring may sterically hinder certain reactions, requiring tailored synthetic approaches .
Q. What synthetic routes are reported for synthesizing spiro-piperidine hydrochlorides, and what are the critical reaction conditions?
- General Synthesis :
- Step 1 : Condensation of a benzofuran precursor with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane, as in ) .
- Step 2 : Acidic workup (e.g., HCl) to form the hydrochloride salt, followed by purification via recrystallization or column chromatography ( ) .
- Critical Conditions :
- Temperature control (room temperature for stability, per ) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency for spirocycle formation .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of 4-Methyl-2H-spiro[...] hydrochloride, considering steric effects in the spirocyclic system?
- Steric Mitigation Strategies :
- Catalytic methods : Use of Pd-catalyzed cross-coupling to functionalize the benzofuran ring before spirocyclization (analogous to ’s sulfonation approach) .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically hindered intermediates .
- Purity Optimization :
- HPLC analysis (e.g., using ammonium acetate buffer at pH 6.5, as in ) to resolve impurities .
- Chiral chromatography if enantiomeric purity is critical (e.g., for receptor-binding studies) .
Q. What analytical strategies resolve discrepancies in spectroscopic data (e.g., NMR signal splitting) for this compound?
- NMR Challenges :
- Signal splitting in H NMR may arise from dynamic conformational changes in the spirocyclic system. Variable-temperature NMR can stabilize signals for accurate assignment .
- Advanced Techniques :
- 2D NMR (e.g., COSY, HSQC) to correlate proton and carbon shifts, resolving overlapping signals (as applied in for similar compounds) .
- DFT calculations to predict NMR chemical shifts and validate experimental data .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
- Salt Impact :
- The hydrochloride form enhances aqueous solubility (critical for in vitro assays) but may reduce stability in alkaline conditions ( recommends pH 4.6 buffers for HPLC analysis) .
- Hygroscopicity : Storage at -20°C in desiccated environments prevents degradation (per ’s handling guidelines) .
- Biological Assay Design :
- Use phosphate-buffered saline (PBS) at physiological pH to maintain salt integrity during cell-based studies .
Q. What receptor interaction mechanisms are hypothesized for spiro-piperidine derivatives, and how can they be validated?
- Mechanistic Hypotheses :
- Similar to paroxetine (), spiro-piperidines may act as serotonin reuptake inhibitors due to piperidine’s affinity for neurotransmitter transporters .
- Validation Methods :
- Radioligand binding assays using H-labeled compounds to quantify receptor affinity (e.g., for σ or opioid receptors, as in ) .
- Molecular docking simulations to predict binding poses in silico, followed by site-directed mutagenesis to confirm critical residues .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for spiro-piperidine hydrochlorides in different solvents?
- Methodological Review :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
